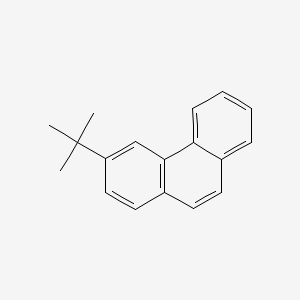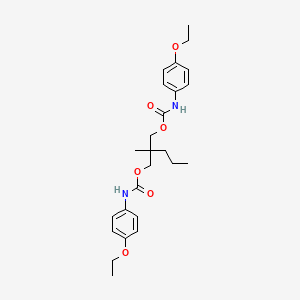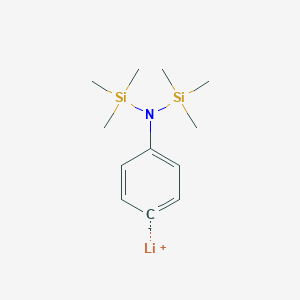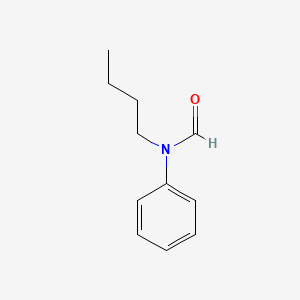
4,4'-Thiobis(2-isopropyl-5-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Thiobis(2-isopropyl-5-methylphenol) is a chemical compound known for its antioxidant properties. It is a sulfur-containing phenolic compound, often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Thiobis(2-isopropyl-5-methylphenol) typically involves the reaction of 2-isopropyl-5-methylphenol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thiobis linkage.
Industrial Production Methods
In industrial settings, the production of 4,4’-Thiobis(2-isopropyl-5-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Thiobis(2-isopropyl-5-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenolic compound.
Applications De Recherche Scientifique
4,4’-Thiobis(2-isopropyl-5-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the production of stabilizers for plastics and rubbers, enhancing the durability and lifespan of these materials.
Mécanisme D'action
The antioxidant mechanism of 4,4’-Thiobis(2-isopropyl-5-methylphenol) involves the scavenging of free radicals and the inhibition of oxidative chain reactions. The phenolic groups donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. The sulfur atom in the thiobis linkage also plays a role in stabilizing the compound and enhancing its antioxidant activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A monoterpene phenol with similar antioxidant properties.
Carvacrol (5-isopropyl-2-methylphenol): Another phenolic compound with antimicrobial and antioxidant activities.
Bis(3-tert-butyl-4-hydroxy-6-methylphenyl)sulfide: A similar sulfur-containing phenolic compound used as an antioxidant.
Uniqueness
4,4’-Thiobis(2-isopropyl-5-methylphenol) is unique due to its thiobis linkage, which enhances its stability and effectiveness as an antioxidant compared to other similar phenolic compounds. This structural feature allows it to provide superior protection against oxidative degradation in various applications.
Propriétés
Numéro CAS |
24742-37-8 |
|---|---|
Formule moléculaire |
C20H26O2S |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)sulfanyl-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O2S/c1-11(2)15-9-19(13(5)7-17(15)21)23-20-10-16(12(3)4)18(22)8-14(20)6/h7-12,21-22H,1-6H3 |
Clé InChI |
HUZYJNBLZPDJPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)



![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)


![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)


![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
